3-Pentenenitrile

Overview

Description

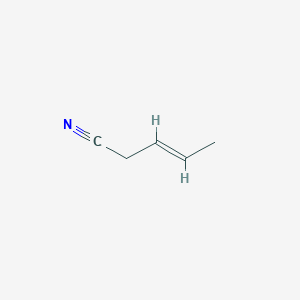

3-Pentenenitrile (C₅H₇N, CAS 4635-87-4) is an unsaturated aliphatic nitrile with a linear structure and a double bond at the third carbon position. It is a key intermediate in the industrial production of adiponitrile (ADN), a precursor to nylon-6,6, via the DuPont process . Industrially, 3-PN is synthesized through nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (2M3BN) under optimized conditions involving zero-valent nickel complexes and phosphorus-containing ligands . Its molecular structure and rotational spectra have been extensively studied, particularly in astrochemical contexts, as 3-PN is hypothesized to exist in Titan’s atmosphere as a precursor to pyridine .

Preparation Methods

Isomerization of 2-Pentenenitrile

Catalytic Systems and Reaction Mechanisms

The isomerization of 2-pentenenitrile (2PN) to 3PN involves shifting the double bond from the 2- to the 3-position. This process is catalyzed by transition metal complexes, with nickel and cobalt emerging as the most effective metals. The Chinese patent CN109651195A discloses a nickel-based catalyst system comprising nickel, triphenyl phosphite, 1,2-bisdiphenylphosphine ethane, and triphenylboron in a benzene solvent. At 130°C and 0.1 MPa pressure, this system achieves a 3PN yield of 82.9% after 30 hours .

A cobalt variant substitutes nickel with cobalt and uses triisooctyl phosphite and 1,1'-binaphthyl-2,2'-bisdiphenylphosphine, yielding 88.7% 3PN at 150°C . Both systems operate under nitrogen protection to prevent catalyst oxidation. The mechanism likely involves π-coordination of the nitrile to the metal center, followed by hydride transfer and double-bond migration, though explicit computational studies are absent in the cited sources.

Optimization of Reaction Conditions

Key parameters influencing isomerization efficiency include:

-

Temperature : Higher temperatures (130–150°C) enhance reaction rates but risk catalyst degradation.

-

Solvent : Aromatic solvents like benzene stabilize the catalyst, while polar solvents (e.g., dimethylformamide) improve substrate solubility .

-

Catalyst Loading : A molar ratio of 2PN:Ni = 30:1 balances activity and cost .

Table 1: Isomerization Performance Across Catalysts

| Catalyst Metal | Ligands | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Nickel | Triphenyl phosphite | 130 | 82.9 | 2PN (15.1%), ADN (2.4%) |

| Cobalt | Triisooctyl phosphite | 150 | 88.7 | 2M3BN (1.4%), 4PN (1.2%) |

Post-reaction separation via vacuum distillation (30–70°C, 3 kPa) ensures high-purity 3PN .

Hydrocyanation of 1,3-Butadiene

Nickel-Catalyzed Monoaddition

The hydrocyanation of 1,3-butadiene (BD) with hydrogen cyanide (HCN) directly yields 3PN alongside 2-methyl-3-butenenitrile (2M3BN). As per US20080015380A1 , a zero-valent nickel catalyst coordinated to multidentate phosphite ligands (e.g., Phosphite A) achieves 70% selectivity for 3PN at 120°C and 896 kPa pressure . The reaction proceeds via anti-Markovnikov addition, where Ni(0) facilitates HCN insertion into the BD π-system.

Ligand Design and Selectivity

Multidentate phosphite ligands enhance catalytic activity and selectivity by preventing nickel agglomeration. For instance, a catalyst precursor composition of (Phosphite A)Ni(crotyl)CN increases the 3PN:2M3BN ratio to 20:1, compared to 5:1 with monodentate ligands . This improvement stems from steric and electronic modulation of the nickel center, favoring linear nitrile formation.

Continuous Process Configuration

Industrial-scale production employs continuous reactors with in-situ isomerization of 2M3BN to 3PN. The US patent describes a liquid-full autoclave system operating at 120°C and 130 psia, achieving 95% HCN conversion . A flash distillation column (100 torr, 13.3 kPa) separates 3PN from unreacted BD and catalyst, which is recycled to minimize costs.

Table 2: Hydrocyanation Process Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 100–130°C | Higher temps increase rate but risk side reactions |

| Pressure | 896–2068 kPa | Maintains BD in liquid phase |

| Residence Time | 30–60 min | Longer times favor 3PN |

| Catalyst Loading | 0.00046 mol Ni/mol HCN | Optimizes activity and cost |

Comparative Analysis of Methods

Yield and Scalability

-

Isomerization : Higher yields (up to 88.7%) but requires pure 2PN feedstock, adding upstream separation costs .

-

Hydrocyanation : Lower selectivity (70%) but utilizes cheaper BD and HCN, enabling integrated ADN production .

Catalyst Stability

Nickel-phosphite complexes in hydrocyanation deactivate via HCN-induced degradation, necessitating frequent replenishment . In contrast, isomerization catalysts exhibit longer lifetimes due to milder conditions .

Environmental and Economic Considerations

Hydrocyanation generates toxic HCN waste, requiring stringent safety measures. Isomerization, while cleaner, depends on 2PN availability, which is often derived from the same BD hydrocyanation process.

Chemical Reactions Analysis

Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:

Hydrocyanation: The addition of hydrogen cyanide to form other nitrile compounds.

Isomerization: Conversion to other isomers such as 2-methyl-3-butenenitrile.

Pyrolysis: Decomposition at high temperatures leading to various products

Common Reagents and Conditions:

Hydrocyanation: Nickel catalysts with phosphorus ligands, hydrogen cyanide, and 1,3-butadiene.

Isomerization: Lewis acids as co-catalysts.

Pyrolysis: High temperatures and vacuum conditions

Major Products:

Hydrocyanation: 2-methyl-3-butenenitrile and adiponitrile.

Isomerization: this compound and 2-methyl-3-butenenitrile.

Pyrolysis: Various nitrile compounds and hydrocarbons

Scientific Research Applications

Chemical Synthesis

1. Hydrocyanation Reactions

3-Pentenenitrile is often utilized in hydrocyanation reactions, where it serves as a substrate for the formation of nitriles. Research indicates that nickel(0)-catalyzed hydrocyanation of this compound can yield high selectivity towards desired products when combined with Lewis acids such as ZnCl . This reaction pathway is significant in synthesizing various nitrile compounds, which are valuable intermediates in organic chemistry.

2. Pyrolysis Studies

The thermal degradation of this compound has been extensively studied through flash pyrolysis, revealing important insights into its decomposition pathways. The pyrolysis reactions produce various intermediates and final products, including nitrogen heteroaromatics, which are crucial for understanding the formation of biologically relevant compounds . The study of these reactions aids in the development of more efficient synthetic routes for complex organic molecules.

Material Science

1. Ligands in Catalysis

this compound has been explored as a ligand in catalysis, particularly in nickel-catalyzed reactions. Its ability to form stable complexes with transition metals enhances the efficiency of catalytic processes . This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals, where selectivity and yield are paramount.

2. Functional Materials

Research has indicated that compounds derived from this compound can be utilized to create functional materials, including molecular motors and sensors. These materials exhibit unique properties that make them suitable for applications in nanotechnology and materials science .

Biological Applications

1. Neurophysiological Studies

Trans-3-pentenenitrile has been employed in studies assessing sensory and motor conduction velocities (SCV and MCV) in biological systems. These studies provide insights into the compound's effects on neuronal function and its potential therapeutic applications . Understanding how this compound interacts with biological systems may lead to novel treatments for neurological disorders.

Case Studies

Mechanism of Action

The mechanism of action of 3-pentenenitrile primarily involves its role as an intermediate in hydrocyanation reactions. The nickel-catalyzed hydrocyanation of 1,3-butadiene leads to the formation of this compound through a series of steps involving cyano migration and methylallyl rotation. The key intermediates and rate-determining steps include the rearrangement of the methylallyl group and reductive elimination .

Comparison with Similar Compounds

Comparison with Structural Isomers

4-Pentenenitrile (4-PN)

- Synthesis and Stability : 4-PN is a structural isomer of 3-PN, differing in the position of the double bond (C4 vs. C3). While 3-PN is the primary product of 2M3BN isomerization, 4-PN forms via secondary isomerization of 3-PN under catalytic conditions. The equilibrium ratio of 3-PN to 4-PN at industrial reaction temperatures (e.g., 150°C) favors 3-PN (~94:6) .

- Spectroscopic Properties : Microwave spectroscopy studies (8–18 GHz) reveal distinct rotational transitions for 3-PN and 4-PN. For 3-PN, two conformers with methyl internal rotation splitting were identified, whereas 4-PN exhibits five conformers .

- Catalytic Behavior : In hydrocyanation, 3-PN undergoes selective conversion to ADN using Ni–P(OTol)₃ catalysts, whereas 4-PN shows lower reactivity under similar conditions .

2-Pentenenitrile

- Reactivity Differences : In manganese-catalyzed oxa-Michael additions, 2-pentenenitrile achieves higher yields (e.g., 85%) compared to 3-PN (60–70%), attributed to reduced side reactions like homo-coupling .

Comparison with Industrial Intermediates

2-Methyl-3-Butenenitrile (2M3BN)

- Catalytic Isomerization : 2M3BN isomerizes to 3-PN with ~81% conversion and 89% selectivity using Ni(0) catalysts and triisooctyl phosphite ligands. The process is kinetically controlled, with operando FTIR studies confirming first-order kinetics .

- Thermodynamic Preference : The equilibrium between 2M3BN and 3-PN strongly favors 3-PN (~94:6 at 150°C), minimizing backward reactions .

Adiponitrile (ADN)

- Downstream Processing : 3-PN is hydrocyanated to ADN via a two-step process. Ligand design (e.g., fluorine-substituted phosphites like L22) critically enhances ADN selectivity (>90%) compared to bromine- or phenyl-substituted analogs, which yield only traces of ADN .

Reactivity and Catalytic Performance

Hydrocyanation Activity

- Ligand Effects : Ni–L22 catalysts (with CgP–F ligands) achieve superior activity and selectivity for 3-PN conversion to ADN compared to Ni–L20 or Ni–L23 systems. Bromine or phenyl substituents in ligands reduce ADN yields to trace levels .

- Comparison with Other Nitriles : In hydrocyanation of butadiene, 3-PN forms as the major linear product (70% selectivity) alongside branched 2M3BN (30%). Using triptycene-based diphosphine ligands, selectivity for 3-PN increases to 97% .

Oxa-Michael Additions

- Yield Trends : 3-PN provides moderate yields (60–70%) in manganese-catalyzed oxa-Michael additions due to competing homo-coupling side reactions. In contrast, acrylonitrile achieves >90% yields under identical conditions .

Natural Occurrence and Environmental Relevance

- Plant Volatiles : 3-PN is detected in Brassicaceae vegetables (e.g., Brussels sprouts) at higher concentrations than 3-butenenitrile or 2-methylbutane nitrile, suggesting distinct biosynthetic pathways .

- Astrochemical Significance : Though undetected in Titan’s atmosphere to date, 3-PN and 4-PN are hypothesized precursors to pyridine and other heteroaromatics, with microwave spectroscopy aiding future detection efforts .

Data Tables

Table 1: Catalytic Performance in Hydrocyanation

| Catalyst System | Substrate | Selectivity for 3-PN/ADN | Reference |

|---|---|---|---|

| Ni–P(OTol)₃ | 3-PN | >90% ADN | |

| Ni–L22 (CgP–F) | 3-PN | High ADN yield | |

| Tript-PPh₂Ni(cod) | Butadiene | 97% 3-PN |

Table 2: Isomerization Kinetics (2M3BN → 3-PN)

| Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 150 | 81 | 89 | |

| 150 (equilibrium) | 94 | - |

Biological Activity

3-Pentenenitrile (C5H7N), an unsaturated nitrile, has garnered attention due to its diverse biological activities and applications in various fields, including agriculture and organic synthesis. This compound serves as an important intermediate in the production of adiponitrile, a precursor for nylon manufacturing. Understanding its biological activity is crucial for both environmental chemistry and industrial applications.

This compound is characterized by a vinyl group and a nitrile functional group, which contribute to its reactivity and biological effects. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Insecticidal Properties :

- Recent studies have shown that this compound exhibits significant insecticidal effects. For instance, it has been evaluated for its efficacy against various insect pests, demonstrating low lethal doses (LD50 values ranging from 4.84 to 7.81 µg/adult) which indicate strong contact toxicity .

- The compound also exhibits repellent properties, achieving 100% repellency against certain insect species .

- Toxicological Effects :

-

Environmental Impact :

- The gas-phase reactivity of this compound has been studied in the context of atmospheric chemistry. It reacts with hydroxyl radicals (OH) and chlorine atoms (Cl), contributing to its degradation in the atmosphere . Understanding these reactions is vital for assessing its environmental fate and potential impacts.

Insecticidal Efficacy Study

A comprehensive study evaluated the insecticidal and repellent efficacy of essential oils containing trans-3-pentenenitrile. The results indicated that both the oil and the isolated compound had strong contact effects on target insects, highlighting its potential use in pest management strategies.

| Compound | LD50 (µg/adult) | Repellency (%) |

|---|---|---|

| Trans-3-Pentenenitrile | 4.84 - 7.81 | 100 |

| Essential Oil | Similar range | 100 |

Environmental Reactivity Study

Research on the gas-phase reactions of this compound has provided insights into its atmospheric degradation mechanisms. The study utilized relative-rate techniques to quantify the reaction rates with OH radicals and Cl atoms at atmospheric pressure.

| Reaction Partner | Rate Coefficient (cm³/molecule·s) |

|---|---|

| OH Radicals | [Value not specified] |

| Cl Atoms | [Value not specified] |

Research Findings

- Thermal Degradation : Flash pyrolysis studies have shown that thermal degradation of trans-3-pentenenitrile occurs over a temperature range of 290-1100 K, leading to various reaction intermediates . This process highlights the potential for radical formation and subsequent reactions that could influence both biological activity and environmental impact.

- Synthetic Applications : The hydrocyanation of butadiene to produce this compound has been optimized using nickel-based catalysts, emphasizing its role as a key intermediate in synthetic organic chemistry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-pentenenitrile in laboratory settings, and how do reaction conditions influence selectivity?

- Methodology : The hydrocyanation of 1,3-butadiene using nickel(0)-phosphite catalysts (e.g., triptycene-based diphosphine ligands) is a key method, achieving >90% selectivity for this compound (3PN) under optimized temperatures (80–120°C) and ligand-to-metal ratios (6:1) . Alternative routes include isomerization of 2-methyl-3-butenenitrile (2M3BN) via nickel catalysts in ionic liquids, with yields dependent on ligand steric effects and solvent polarity .

- Data Analysis : Gas chromatography (GC) and in situ FTIR-ATR spectroscopy are critical for monitoring regioselectivity and intermediate formation .

Q. How can researchers safely handle this compound given its toxicity and reactivity?

- Protocols : Use fume hoods for vapor containment, wear nitrile gloves, and employ neutralization protocols (e.g., washing with 5% acetic acid) for spills. Acute exposure requires immediate decontamination (15-minute eye/skin rinsing) and medical consultation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its isomers?

- Techniques :

- FTIR : Identify C≡N stretching (~2240 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .

- NMR : Use NMR to distinguish stereoisomers (e.g., (E)-3-pentenenitrile vs. (Z)-isomer) via alkene carbon shifts .

- GC-MS : Resolve regioisomers (e.g., 3PN vs. 4-pentenenitrile) using polar capillary columns (e.g., DB-WAX) .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence nickel-catalyzed isomerization of 2M3BN to 3PN?

- Mechanistic Insight : Bulky phosphite ligands (e.g., P(O-o-Tol)₃) enhance isomerization rates by stabilizing nickel-hydride intermediates and reducing competing side reactions (e.g., oligomerization). Kinetic studies using in situ FTIR-ATR reveal a first-order dependence on 2M3BN concentration and zero-order dependence on ligand excess .

- Design Criteria : Ligand space mapping (LKB-P analysis) identifies clusters of ligands with similar catalytic behaviors, enabling predictive catalyst design .

Q. What role do Lewis acids (e.g., BPh₃) play in improving adiponitrile (ADN) yield during 3PN hydrocyanation?

- Function : BPh₃ acts as a CN⁻ scavenger, promoting cationic nickel-hydride formation and accelerating double-bond migration from 3PN to 4-pentenenitrile. This shifts equilibrium toward ADN (up to 95% yield) while suppressing 2-pentenenitrile formation, a catalyst poison .

Q. How can researchers resolve contradictions in reported catalytic activities for 3PN hydrocyanation?

- Case Study : Discrepancies in Pt(II) vs. Ni(0) catalyst performance arise from solvent polarity effects (e.g., ionic liquids vs. toluene) and ligand lability. Comparative kinetic modeling (e.g., Eyring analysis) and operando spectroscopy are recommended to decouple solvent and ligand contributions .

Q. What computational tools are effective for predicting 3PN stereoselectivity in metathesis or hydrosilylation reactions?

- Approach : Density functional theory (DFT) simulations of transition states (e.g., alkene coordination to metal centers) identify steric hindrance as the driver for (E)-isomer dominance. Coupled with molecular dynamics, these models explain low hydrosilylation yields (<3%) due to unfavorable orbital overlap .

Q. Why does this compound fail to undergo hydrosilylation under standard catalytic conditions?

- Mechanistic Limitation : The electron-withdrawing cyano group reduces alkene nucleophilicity, disfavoring oxidative addition to cobalt or platinum catalysts. Alternative strategies, such as UV-activated catalysts or Lewis acid promoters (e.g., ZnCl₂), are under investigation .

Properties

IUPAC Name |

(E)-pent-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXJAUUKPDDNW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019314 | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

291 to 297 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

101 °F (NTP, 1992), 40 °C | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4635-87-4, 16529-66-1 | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentenenitrile, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTENENITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L2GJH2P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.